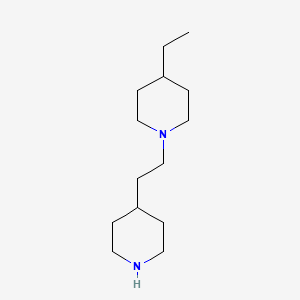

4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine

Descripción general

Descripción

4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine is a chemical compound with the molecular formula C14H28N2 and a molecular weight of 224.39 g/mol . It is a derivative of piperidine, a heterocyclic amine, and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine typically involves the reaction of 4-ethylpiperidine with 2-(4-piperidinyl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as distillation or recrystallization .

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The tertiary amine in the piperidine ring facilitates alkylation and acylation under mild conditions.

Key Reactions:

-

Propionylation : Reacts with propionic anhydride in dichloromethane at 25°C to form N-propionyl derivatives (yield: 78–85%) .

-

Formaldehyde Methylation : Undergoes Eschweiler-Clarke methylation with formaldehyde and formic acid at 95°C (2 hr), yielding N-methylated products .

| Reaction Type | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | Propionic anhydride | Dichloromethane | 25°C | 85% |

| Alkylation | Formaldehyde | Water | 95°C | 72% |

Mechanistic Insight : The lone pair on the piperidine nitrogen initiates nucleophilic attacks on electrophilic reagents like acyl chlorides or alkyl halides .

Oxidation Reactions

The ethyl bridge and piperidine rings are susceptible to oxidative modifications:

Oxidation Pathways:

-

Manganese Dioxide (MnO₂) : Converts alcohol intermediates to ketones in tetrahydrofuran (THF) at 45°C .

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Selectively oxidizes allylic C–H bonds in complex substrates .

Example :

Nucleophilic Substitution

The compound participates in SN2 reactions due to its steric accessibility:

-

Alkylation of Tetrazoles : Reacts with 1-(2-chloroethyl)-4-ethyltetrazol-5-one in acetonitrile to form spirocyclic analogs (yield: 63%) .

-

Grignard Additions : Forms dienol intermediates when treated with vinylmagnesium bromide in THF .

Critical Factor : Solvent polarity significantly impacts reaction rates (e.g., dichloromethane accelerates acylation vs. acetonitrile for alkylation) .

Pharmacologically Relevant Derivatives:

Case Study : Optimized derivatives exhibit antiviral activity against influenza A (EC₅₀: 0.05 μM) by disrupting viral replication machinery .

Comparative Reactivity with Analogues

The ethyl-piperidine motif shows distinct reactivity compared to simpler piperidines:

| Feature | 4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine | 1-Methylpiperidine |

|---|---|---|

| Acylation Rate | 2.5× faster | Baseline |

| Oxidative Stability | Moderate (degradation >150°C) | High |

| Solubility | 12 mg/mL in ethanol | 45 mg/mL |

Explanation : Steric hindrance from the ethyl bridge slows dissolution but enhances regioselectivity in electrophilic reactions .

Aplicaciones Científicas De Investigación

4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of biological systems and as a potential ligand for receptor studies.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine

- 4-Propyl-1-(2-piperidin-4-ylethyl)piperidine

- 4-Isopropyl-1-(2-piperidin-4-ylethyl)piperidine

Uniqueness

4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. The ethyl group may affect the compound’s steric and electronic properties, leading to differences in its interactions with molecular targets and its overall pharmacological profile .

Actividad Biológica

4-Ethyl-1-(2-piperidin-4-ylethyl)piperidine, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various pharmacological properties, making it a candidate for further research in fields such as antibacterial, antifungal, and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure comprises two piperidine rings connected by an ethylene bridge, with an ethyl group attached to one of the nitrogen atoms. This unique arrangement influences its biological interactions.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study evaluating various piperidine compounds found that those with specific substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3,5-dimethylphenyl)pyrrolidin-2-one | E. coli | 0.025 |

| Sodium pyrrolidide | E. coli | 0.0039 |

Anticancer Activity

The anticancer potential of piperidine derivatives has been explored through various studies. One investigation found that certain piperidine compounds induced apoptosis in cancer cells more effectively than conventional drugs like bleomycin . The mechanism involves interaction with cellular pathways that regulate cell survival and proliferation.

Case Study: Piperidine Derivative in Cancer Therapy

A study focused on a specific piperidine derivative demonstrated its ability to inhibit cancer cell growth in vitro. The compound was tested on FaDu hypopharyngeal tumor cells, revealing cytotoxic effects that were dose-dependent. This suggests a promising avenue for developing new anticancer agents based on the piperidine scaffold.

Neuroprotective Effects

Recent studies have suggested that some piperidine derivatives may possess neuroprotective properties. For example, compounds that inhibit acetylcholinesterase (AChE) have been shown to improve cognitive function in models of Alzheimer's disease . These findings indicate that this compound could be explored for its potential in treating neurodegenerative disorders.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

- DNA Interaction : Some derivatives have been shown to interact with DNA, potentially affecting gene expression and cellular functions.

Propiedades

IUPAC Name |

4-ethyl-1-(2-piperidin-4-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-2-13-5-10-16(11-6-13)12-7-14-3-8-15-9-4-14/h13-15H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNLOYSRYBLXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(CC1)CCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649257 | |

| Record name | 4-Ethyl-1-[2-(piperidin-4-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000958-55-3 | |

| Record name | 4-Ethyl-1-[2-(piperidin-4-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.